4-Bromo-N-(tert-butyl)pyridin-2-amine

説明

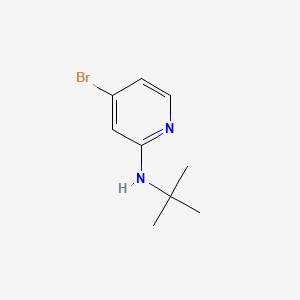

4-Bromo-N-(tert-butyl)pyridin-2-amine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a bromine atom at the fourth position and a tert-butyl group attached to the nitrogen atom at the second position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine can be achieved through several methods. One common method involves the reaction of 4-bromo-2-chloropyridine with tert-butylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality of the compound.

化学反応の分析

Types of Reactions

4-Bromo-N-(tert-butyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction Reactions: The reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

4-Bromo-N-(tert-butyl)pyridin-2-amine has been studied for its potential as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. PRMT5 inhibitors are gaining traction due to their ability to induce synthetic lethality in cancer cells, making them promising candidates for targeted cancer therapies. The compound's structural features may enhance its efficacy against tumors by disrupting PRMT5 activity, which is crucial for tumor cell survival and proliferation .

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. The presence of a bromine atom and a tert-butyl group could influence the compound's interaction with neuronal receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Organic Synthesis

Synthesis of Pyridine Derivatives

The compound serves as a versatile intermediate in the synthesis of various pyridine derivatives. Through chemodivergent reactions, it can participate in the formation of N-(pyridin-2-yl)amides and other complex structures under mild conditions. These reactions often utilize metal-free systems, promoting environmentally friendly practices in organic synthesis .

Reactivity and Mechanistic Studies

Studies have demonstrated that this compound can undergo various transformations, including C–C bond cleavage and bromination, which are essential for developing new synthetic pathways. Understanding the reaction mechanisms involving this compound aids researchers in optimizing conditions for desired product yields .

Material Science

Polymer Chemistry

In material science, derivatives of pyridine compounds like this compound are explored for their potential use in creating advanced polymers. These materials can exhibit unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and other industrial products.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Research | PMC11650783 | Investigated PRMT5 inhibitors; highlighted the role of aromatic amines in cancer therapy. |

| Organic Synthesis | RSC Advances | Demonstrated the chemodivergent synthesis pathways involving pyridine derivatives, emphasizing mild reaction conditions. |

| Neuroprotection | Literature Review | Suggested potential neuroprotective effects based on structural similarities to known protective agents. |

作用機序

The mechanism of action of 4-Bromo-N-(tert-butyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and tert-butyl group influences its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

4-Bromo-2-chloropyridine: A precursor in the synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine.

4-tert-Butylpyridine: Lacks the bromine atom but shares the tert-butyl group and pyridine ring.

N-(tert-Butyl)pyridin-2-amine: Similar structure but without the bromine atom.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

生物活性

4-Bromo-N-(tert-butyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyl group attached to the nitrogen of the amine. Its structural features suggest a range of possible interactions with biological targets, making it a candidate for various therapeutic applications.

- Chemical Formula : CHBrN

- Molecular Weight : 227.11 g/mol

- CAS Number : 1256819-02-9

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling and regulation. The bromine substituent may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against bacterial strains, although specific data on its efficacy against pathogens like Mycobacterium tuberculosis remains limited.

- Enzyme Inhibition : It has been studied as a potential inhibitor of various enzymes, including kinases involved in cancer progression. The compound's structure allows it to fit into the active sites of these enzymes, potentially blocking their activity.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines while exhibiting selectivity towards malignant cells over normal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacterial strains | |

| Enzyme Inhibition | Inhibitory effects on kinases | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Enzyme Inhibition

In a study focused on the inhibition of cyclin-dependent kinases (CDKs), derivatives similar to this compound were evaluated for their potency against CDK4 and CDK6. The results indicated that modifications at the pyridine ring could significantly enhance inhibitory activity, suggesting that this compound could serve as a lead structure for developing selective CDK inhibitors .

Cytotoxicity Assay

A cytotoxicity assay was performed using various cancer cell lines, where this compound showed promising results. The compound demonstrated an IC value in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating its potential as an anticancer agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively documented; however, its structural properties suggest favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety margins and potential side effects in vivo.

特性

IUPAC Name |

4-bromo-N-tert-butylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREZMLIFOKKBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721021 | |

| Record name | 4-Bromo-N-tert-butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-02-9 | |

| Record name | 4-Bromo-N-tert-butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。